molecular formula C4Cl5N B14745974 1,2,3,4,5-Pentachloro-1H-pyrrole CAS No. 3123-41-9

1,2,3,4,5-Pentachloro-1H-pyrrole

Cat. No.: B14745974
CAS No.: 3123-41-9
M. Wt: 239.3 g/mol
InChI Key: ZWGAIGOJKXQZMC-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-1H-pyrrole is a highly chlorinated derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. The presence of five chlorine atoms significantly alters its chemical properties, making it an interesting subject for various chemical studies. This compound is known for its high reactivity due to the electron-withdrawing effects of the chlorine atoms, which make the pyrrole ring highly electron-deficient.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5-Pentachloro-1H-pyrrole can be synthesized through several methods. One common approach involves the chlorination of pyrrole using chlorine gas in the presence of a catalyst. The reaction typically occurs at elevated temperatures to ensure complete chlorination. Another method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent, which can provide better control over the reaction conditions and yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachloro-1H-pyrrole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Due to the electron-deficient nature of the pyrrole ring, nucleophiles readily attack the carbon atoms, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can remove chlorine atoms, leading to partially or fully dechlorinated pyrrole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions to achieve selective reduction.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, dechlorinated pyrroles, and oxidized pyrrole compounds. The specific products depend on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

1,2,3,4,5-Pentachloro-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its high reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-1H-pyrrole involves its interaction with various molecular targets. The electron-deficient nature of the pyrrole ring allows it to form strong interactions with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and potential antimicrobial effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

Similar Compounds

    Pentachloropyridine: Another highly chlorinated heterocyclic compound with similar reactivity and applications.

    Pentachlorobenzene: A chlorinated aromatic compound with different structural properties but similar electron-withdrawing effects.

    Tetrachloropyrrole: A less chlorinated derivative of pyrrole with slightly different reactivity and applications.

Uniqueness

1,2,3,4,5-Pentachloro-1H-pyrrole is unique due to its high degree of chlorination, which imparts distinct chemical properties. Its high reactivity and electron-deficient nature make it a valuable compound for various chemical and biological studies. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

3123-41-9

Molecular Formula

C4Cl5N

Molecular Weight

239.3 g/mol

IUPAC Name

1,2,3,4,5-pentachloropyrrole

InChI

InChI=1S/C4Cl5N/c5-1-2(6)4(8)10(9)3(1)7

InChI Key

ZWGAIGOJKXQZMC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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